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molecular formula C10H8ClNO2 B175455 Methyl 2-chloro-1H-indole-3-carboxylate CAS No. 152812-42-5

Methyl 2-chloro-1H-indole-3-carboxylate

Cat. No. B175455
M. Wt: 209.63 g/mol
InChI Key: YODYXZOJWGXFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852014

Procedure details

A stirred suspension of methyl indole-3-carboxylate (6.0 g, 0.034 mole) in chloroform (200 ml) was treated with N-chlorosuccinimide (5.04 g, 0.038 mole) to afford a clear solution within 15 minutes. After 2 h at room temperature this was treated with 1M HCl/ether (34 ml, 0.034 mole) and allowed to stir for a further 1 h, then treated with excess 10% Na2 CO3 solution and the chloroform layer separated, dried (Na2 SO4) and concentrated in vacuo. The residual yellow solid was recrystallised from chloroform/60-80 petrol to afford the title compound (D 11a) as a beige solid (3.4 g, 48%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
HCl ether
Quantity
34 mL
Type
reactant
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([O:12][CH3:13])=[O:11])=[CH:2]1.[Cl:14]N1C(=O)CCC1=O.Cl.CCOCC>C(Cl)(Cl)Cl>[Cl:14][C:2]1[NH:1][C:9]2[C:4]([C:3]=1[C:10]([O:12][CH3:13])=[O:11])=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5.04 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
HCl ether
Quantity
34 mL
Type
reactant
Smiles
Cl.CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for a further 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford a clear solution within 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
treated with excess 10% Na2 CO3 solution
CUSTOM
Type
CUSTOM
Details
the chloroform layer separated
CUSTOM
Type
CUSTOM
Details
dried (Na2 SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual yellow solid was recrystallised from chloroform/60-80 petrol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1NC2=CC=CC=C2C1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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